molecular formula C9H10FNO3 B6305164 5-Fluoro-2-(propan-2-yloxy)pyridine-4-carboxylic acid CAS No. 1826110-04-6

5-Fluoro-2-(propan-2-yloxy)pyridine-4-carboxylic acid

Cat. No. B6305164
CAS RN: 1826110-04-6
M. Wt: 199.18 g/mol
InChI Key: TVXISWJSHKAADT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Fluoro-2-(propan-2-yloxy)pyridine-4-carboxylic acid (F2PCA) is an important organic compound with many uses in the scientific community. F2PCA is a type of carboxylic acid, which are organic acids that contain a carboxyl group, and is used in various scientific research applications. F2PCA is a versatile compound that can be used in a variety of experiments and studies, and is a key component in the synthesis of various other compounds.

Scientific Research Applications

5-Fluoro-2-(propan-2-yloxy)pyridine-4-carboxylic acid has a variety of scientific research applications. It is used in the synthesis of various organic compounds, including 5-fluoro-2-pyridin-4-yl-1-propanol and 5-fluoro-2-pyridine-4-carboxylic acid. It is also used in the synthesis of various pharmaceuticals, such as 5-fluoro-2-pyridin-4-yl-1-propanol, which is used in the treatment of depression. Additionally, 5-Fluoro-2-(propan-2-yloxy)pyridine-4-carboxylic acid is used in the synthesis of polymers, such as poly(5-fluoro-2-pyridine-4-carboxylic acid), which is used as an adhesive in the manufacture of medical devices.

Mechanism of Action

5-Fluoro-2-(propan-2-yloxy)pyridine-4-carboxylic acid is an organic acid and its mechanism of action is based on its ability to donate protons. This is due to the presence of the carboxyl group, which is a functional group that is capable of donating protons. When 5-Fluoro-2-(propan-2-yloxy)pyridine-4-carboxylic acid reacts with a base, the proton is donated to the base, resulting in the formation of a salt. This process is known as protonation, and is the basis of 5-Fluoro-2-(propan-2-yloxy)pyridine-4-carboxylic acid’s mechanism of action.
Biochemical and Physiological Effects
5-Fluoro-2-(propan-2-yloxy)pyridine-4-carboxylic acid has a variety of biochemical and physiological effects. It is an inhibitor of the enzyme tyrosine-specific protein kinase, which is involved in the regulation of cell growth and differentiation. Additionally, 5-Fluoro-2-(propan-2-yloxy)pyridine-4-carboxylic acid has been shown to inhibit the enzyme acetylcholinesterase, which is involved in the breakdown of acetylcholine and is important for the regulation of neurotransmitter levels in the brain. 5-Fluoro-2-(propan-2-yloxy)pyridine-4-carboxylic acid has also been shown to inhibit the enzyme cyclooxygenase, which is involved in the production of prostaglandins and is important for the regulation of inflammation.

Advantages and Limitations for Lab Experiments

5-Fluoro-2-(propan-2-yloxy)pyridine-4-carboxylic acid has several advantages for use in lab experiments. It is relatively inexpensive and easy to obtain, and is stable under a variety of conditions. Additionally, it is a versatile compound and can be used in a variety of experiments and studies. However, 5-Fluoro-2-(propan-2-yloxy)pyridine-4-carboxylic acid also has some limitations. It is a relatively weak acid, and has a low solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are several potential future directions for the use of 5-Fluoro-2-(propan-2-yloxy)pyridine-4-carboxylic acid. It could be used in the synthesis of various other organic compounds, and could potentially be used in the development of new pharmaceuticals. Additionally, 5-Fluoro-2-(propan-2-yloxy)pyridine-4-carboxylic acid could be used in the development of new polymers, and could be used to study the biochemical and physiological effects of other organic compounds. Finally, 5-Fluoro-2-(propan-2-yloxy)pyridine-4-carboxylic acid could be used to study the mechanism of action of various enzymes, and could be used to develop new inhibitors of these enzymes.

Synthesis Methods

5-Fluoro-2-(propan-2-yloxy)pyridine-4-carboxylic acid can be synthesized through a variety of methods, including the reaction of pyridine-4-carboxylic acid with 5-fluoro-2-chloro-1-propanol. This reaction is catalyzed by an acid such as hydrochloric acid or sulfuric acid. Other methods of synthesis include the reaction of 5-fluoro-2-chloropropionic acid with pyridine-4-carboxylic acid, and the reaction of 5-fluoro-2-chloropropionic acid with N-methylpyridine.

properties

IUPAC Name

5-fluoro-2-propan-2-yloxypyridine-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10FNO3/c1-5(2)14-8-3-6(9(12)13)7(10)4-11-8/h3-5H,1-2H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVXISWJSHKAADT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=NC=C(C(=C1)C(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Fluoro-2-(propan-2-yloxy)pyridine-4-carboxylic acid

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